1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol
Overview
Description
1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
- A study by Wilson et al. (2009) details a scalable synthesis of 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-yl)cyclopenta[c]pyrazole, showcasing the importance of 1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol in the development of complex chemical structures.
- Churchill et al. (1999) explored the crystal structures of 1,1-di(pyrazol-1-yl)cycloalkane ligands, indicating the structural significance of related compounds in crystallography.
2. Tautomerism and Chemical Behavior
- Research by Dzvinchuk and Lozinskii (2011) highlighted the tautomerism of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles, demonstrating the dynamic chemical behavior of related pyrazole compounds.
3. Cytotoxic Properties and Biological Activities
- Kodadi et al. (2007) reported the synthesis of tridentate bipyrazolic compounds and examined their cytotoxic properties, illustrating the potential biological applications of similar compounds.
- The work of Wu et al. (2012) on 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives showed their existence as 3-hydroxy tautomers, contributing to our understanding of their biological behavior.
4. Applications in Coordination Chemistry
- A study by Choi et al. (2015) explored the formation of Co(II) chloride complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, emphasizing the role of similar compounds in the synthesis of coordination complexes.
5. Crystallographic and Computational Studies
- Channar et al. (2019) conducted conformational studies and NBO analysis on a pyrazole derivative, demonstrating the utility of related compounds in crystallography and computational chemistry.
6. Bioactive Compound Synthesis
- Shen et al. (2012) synthesized pyrazole derivatives and studied their molecular structures, highlighting the importance of similar compounds in the synthesis of bioactive molecules.
7. Domino Reactions in Organic Synthesis
- Research by Lipson et al. (2015) on domino reactions involving 3-methylpyrazol-5-amine showcases the relevance of similar compounds in complex organic synthesis processes.
8. Synthesis of Ni(II) Complexes
- Yu et al. (2017) synthesized and characterized Ni(II) complexes with Schiff base ligands, underlining the role of related pyrazole compounds in inorganic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-(pyrazol-1-ylmethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-9(4-1-2-5-9)8-11-7-3-6-10-11/h3,6-7,12H,1-2,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKBMQOKFVDINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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